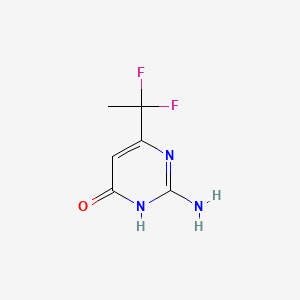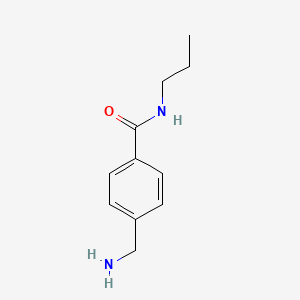
2,6-Dichloro-4-methylsulfanylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H5Cl2NS It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylsulfanylbenzonitrile typically involves the chlorination of 4-methylsulfanylbenzonitrile. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-methylsulfanylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide in the presence of a catalyst or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation: 2,6-Dichloro-4-methylsulfonylbenzonitrile or 2,6-Dichloro-4-methylsulfinylbenzonitrile.
Reduction: 2,6-Dichloro-4-methylsulfanylaniline.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-methylsulfanylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-methylsulfanylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-methylsulfonylbenzonitrile
- 2,6-Dichloro-4-nitrobenzonitrile
- 2,6-Dichloro-4-iodobenzonitrile
Uniqueness
2,6-Dichloro-4-methylsulfanylbenzonitrile is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H5Cl2NS |
|---|---|
Molekulargewicht |
218.10 g/mol |
IUPAC-Name |
2,6-dichloro-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H5Cl2NS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3 |
InChI-Schlüssel |
NDDSUKHAJJATBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C(=C1)Cl)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-({1-[(carboxymethyl)(1H-indol-3-yl)carbamoyl]-2-(methylsulfanyl)ethyl}carbamoyl)butanoic acid](/img/structure/B13895067.png)
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)



![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride](/img/structure/B13895100.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)

![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)
![7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B13895119.png)


